(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
The compound (Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a structurally complex heterocyclic molecule featuring a benzofuro-oxazinone core fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety.
Properties
IUPAC Name |
(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3-dimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO7/c1-30-22-5-3-4-16(26(22)31-2)12-24-25(29)18-7-9-20-19(27(18)35-24)14-28(15-34-20)17-6-8-21-23(13-17)33-11-10-32-21/h3-9,12-13H,10-11,14-15H2,1-2H3/b24-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNFZFNBKPMGBU-MSXFZWOLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5=CC6=C(C=C5)OCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5=CC6=C(C=C5)OCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Analogues
The target compound shares its benzofuro-oxazinone scaffold with several analogs, differing primarily in substituents and peripheral heterocycles. Below is a comparative analysis of its structural and functional relationships with similar molecules:
Mechanistic Insights from Structural Similarity
Scaffold-Driven Mechanism of Action (MOA): The benzofuro-oxazinone core, present in both the target compound and ’s analog, is associated with π-π stacking and hydrogen-bonding interactions in molecular docking studies. Systems pharmacology analyses (e.g., BATMAN-TCM platform) suggest that such scaffolds may target kinase or protease enzymes, as seen in structurally related natural products like oleanolic acid and hederagenin .
The dihydrobenzodioxin moiety may confer metabolic stability, as similar fused dioxane systems resist oxidative degradation in hepatic microsomal assays .
Contrast with Non-Oxazinone Analogs: Dithiazepinones () exhibit anticancer activity via thiol-mediated redox cycling, a mechanism distinct from oxazinones, which are less redox-active. This highlights how scaffold differences alter MOAs despite overlapping therapeutic indications .
Research Findings and Implications
Physicochemical and Pharmacokinetic Comparisons
- Solubility: The target compound’s dimethoxy groups likely reduce aqueous solubility compared to hydroxyl-bearing analogs (e.g., FDB017079) but improve binding to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
